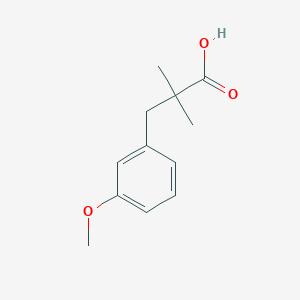
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid
Overview
Description
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound with a molecular formula of C12H16O3 This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Biochemical Analysis
Biochemical Properties
It is known that this compound can be prepared by the catalytic reduction of its corresponding unsaturated acid with hydrogen .
Metabolic Pathways
It is known that this compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methoxybenzene with 2,2-dimethylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenyl-2,2-dimethylpropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxyphenyl-2,2-dimethylpropanoic acid.
Reduction: 3-(3-Methoxyphenyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid moiety can form ionic bonds with basic amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Similar structure but lacks the dimethylpropanoic acid moiety.
3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a dimethylpropanoic acid group.
3-Methoxybenzoic acid: Contains a benzoic acid moiety instead of a propanoic acid derivative.
Uniqueness
3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both a methoxyphenyl group and a dimethylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLHHYQMKWFNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
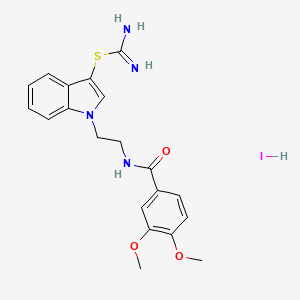
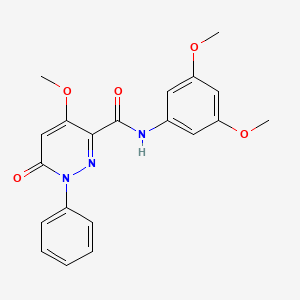
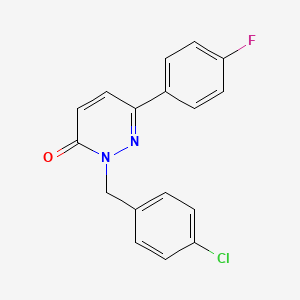
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)
![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
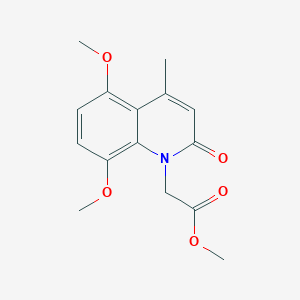
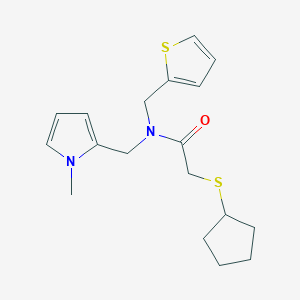
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)
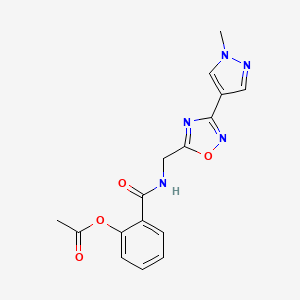
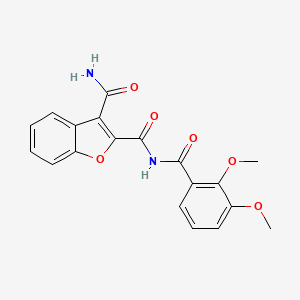
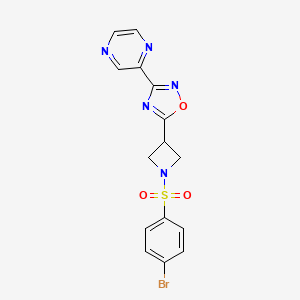
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2719428.png)
